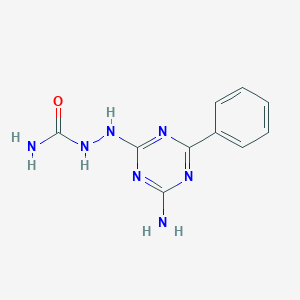
2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazinecarboxamide is a heterocyclic compound that features a triazine ring, which is a six-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazinecarboxamide typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with 4-amino-6-phenyl-1,3,5-triazine under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or dichloroethane, with the addition of a base like sodium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can significantly reduce reaction times .
化学反応の分析
Types of Reactions
2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Cyanuric chloride in the presence of a base like sodium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted triazine derivatives .
科学的研究の応用
2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazinecarboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes. This binding can disrupt normal enzyme function, leading to the inhibition of metabolic pathways . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
類似化合物との比較
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar in structure but lacks the hydrazinecarboxamide group.
2,4,6-Triamino-1,3,5-triazine:
2,4-Diphenyl-6-(2-hydroxy-4-hexyloxyphenyl)-1,3,5-triazine: Used as a UV absorber in various applications.
Uniqueness
2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazinecarboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazinecarboxamide group allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry research .
生物活性
2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazine-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| CAS No. | 61452-88-8 |
| Molecular Formula | C10H11N7O |
| Molecular Weight | 245.24 g/mol |
| IUPAC Name | [(4-amino-6-phenyl-1,3,5-triazin-2-yl)amino]urea |
| InChI Key | PAISDBRGVHWVOI-UHFFFAOYSA-N |
The compound features a triazine ring, which is known for its diverse reactivity and biological interactions. The presence of amino and hydrazine functional groups enhances its potential as an active pharmaceutical ingredient.
Synthesis Methods
The synthesis of 2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazinecarboxamide typically involves nucleophilic substitution reactions. A common method includes reacting cyanuric chloride with 4-amino-6-phenyl-1,3,5-triazine in the presence of a base such as sodium carbonate in solvents like dioxane or dichloroethane. This method allows for the formation of the desired hydrazinecarboxamide derivative with good yields.
Antimicrobial Activity
Research indicates that compounds similar to 2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazinecarboxamide exhibit significant antimicrobial properties. For instance, studies have shown that triazine derivatives can inhibit bacterial growth effectively against strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial DNA replication or interference with metabolic pathways critical for survival.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this hydrazine derivative. For example:
- In Vitro Studies : A series of triazine derivatives were tested against various cancer cell lines. One notable compound demonstrated a GI50 value of 3.3×10−8 M against melanoma cells (MALME-3 M), indicating potent antitumor activity .
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. By binding to specific sites on these enzymes, the compound can effectively disrupt normal cellular functions leading to apoptosis in cancer cells.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in PubMed evaluated the anticancer activity of various triazine derivatives synthesized from 2-(4-amino-6-phenytriazine). The results demonstrated that specific derivatives exhibited remarkable activity against melanoma cell lines, suggesting that structural modifications can significantly enhance biological activity .
Case Study 2: Antimicrobial Screening
Another study assessed the antimicrobial properties of synthesized triazine compounds using the agar diffusion method against multiple bacterial strains. The results showed varying degrees of inhibition, with some derivatives proving more effective than standard antibiotics .
The biological activity of 2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazinecarboxamide is primarily attributed to its ability to interact with biological macromolecules:
- Enzyme Inhibition : The compound may inhibit enzymes by binding at active or allosteric sites, disrupting their normal function.
- DNA Interaction : Similar triazine compounds have been shown to bind DNA or interfere with DNA replication processes in microbial cells.
特性
CAS番号 |
61452-88-8 |
|---|---|
分子式 |
C10H11N7O |
分子量 |
245.24 g/mol |
IUPAC名 |
[(4-amino-6-phenyl-1,3,5-triazin-2-yl)amino]urea |
InChI |
InChI=1S/C10H11N7O/c11-8-13-7(6-4-2-1-3-5-6)14-10(15-8)17-16-9(12)18/h1-5H,(H3,12,16,18)(H3,11,13,14,15,17) |
InChIキー |
PAISDBRGVHWVOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NNC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















